Norfluoxetine-D6 Oxalate

Therapeutic Drug Monitoring Bioanalytical Method Validation LC-MS/MS

Norfluoxetine-D6 Oxalate is the definitive SIL-IS for norfluoxetine quantification, offering a +6 Da mass shift for baseline separation from analyte isotopic envelopes. As a certified reference material (CRM), it guarantees lot-to-lot consistency and full CoA documentation, streamlining CLIA, ISO 15189, and GLP compliance. Unlike unlabeled or non-analogous IS, its matched physicochemical properties ensure accurate recovery correction and matrix effect compensation—critical for TDM, bioequivalence studies, forensic toxicology, and environmental trace analysis. Ready-to-use solution format eliminates weighing errors and accelerates high-throughput workflows.

Molecular Formula C18H18F3NO5
Molecular Weight 391.4 g/mol
Cat. No. B12043357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorfluoxetine-D6 Oxalate
Molecular FormulaC18H18F3NO5
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O
InChIInChI=1S/C16H16F3NO.C2H2O4/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;3-1(4)2(5)6/h1-9,15H,10-11,20H2;(H,3,4)(H,5,6)/i1D,2D,3D,4D,5D,15D;
InChIKeyFDWJCEPFCGIDPF-OYCZTGALSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norfluoxetine-D6 Oxalate: Certified Deuterated Internal Standard for LC-MS/MS Quantitation of Norfluoxetine in Clinical, Forensic, and Research Matrices


Norfluoxetine-D6 Oxalate (CAS 1435934-41-0) is a stable isotope-labeled analog of norfluoxetine, the primary active N-demethylated metabolite of the SSRI fluoxetine, incorporating six deuterium atoms in the molecule's phenyl ring . It is exclusively formulated as a certified reference material (CRM) by Cerilliant® in methanol at 100 μg/mL or 1.0 mg/mL (as free base), with a molecular weight of 391.37 g/mol (C₁₆H₁₀D₆F₃NO·C₂H₂O₄) . As an internal standard (IS), it is intended for the accurate quantification of norfluoxetine in biological matrices such as urine, serum, and plasma via liquid or gas chromatography-mass spectrometry (LC/MS or GC/MS) . Its deuterium labeling confers near-identical physicochemical properties to the unlabeled analyte, allowing it to co-elute and co-ionize, thereby enabling precise correction for variability in sample preparation, extraction recovery, and instrumental response [1].

Why Unlabeled Norfluoxetine or Non-Analogous Internal Standards Cannot Substitute for Norfluoxetine-D6 Oxalate in LC-MS/MS Quantification


Substituting Norfluoxetine-D6 Oxalate with unlabeled norfluoxetine, a non-analogous internal standard (e.g., fluoxetine-D6), or a structurally similar analog like Norfluoxetine-D5 compromises quantitative accuracy due to fundamental principles of isotope dilution mass spectrometry. Unlabeled norfluoxetine cannot correct for analyte loss during sample preparation or ion suppression/enhancement in the MS source, as it is the analyte itself [1]. Non-analogous internal standards, such as fluoxetine-D6 used for norfluoxetine quantification, exhibit different extraction recoveries and ionization efficiencies, leading to inaccurate concentration determinations unless rigorous cross-validation demonstrates identical behavior—a condition rarely met in complex biological matrices [2]. While Norfluoxetine-D5 is a deuterated analog, its five deuterium atoms may result in a smaller mass shift (+5 Da) compared to Norfluoxetine-D6's +6 Da shift, which can be critical in methods requiring complete baseline separation from the unlabeled analyte's isotopic envelope, particularly at low resolutions or in high-background matrices where the M+1 or M+2 isotopic peaks of the analyte can interfere with the IS channel . Therefore, the selection of Norfluoxetine-D6 Oxalate is not a matter of convenience but a quantitative requirement for methods demanding the highest levels of accuracy, precision, and regulatory compliance.

Quantitative Evidence Differentiating Norfluoxetine-D6 Oxalate for Analytical and Procurement Decisions


Superior Analytical Performance: Accuracy and Precision in Biological Matrices via Isotope Dilution

In a validated LC-MS/MS method for therapeutic drug monitoring of SSRIs in human plasma, the use of a stable isotope-labeled internal standard for each analyte, such as Norfluoxetine-D6 for norfluoxetine, was essential to achieve high quantitative performance. The method demonstrated trueness (accuracy) ranging from 84.2% to 109.6% and intermediate precision (inter-day CV) of 1.8% to 18.0% for norfluoxetine over a concentration range of 2-1000 ng/mL [1]. In contrast, a method using deuterated fluoxetine (fluoxetine-D6) as the internal standard for norfluoxetine reported a plasma concentration range of 0.27-22 ng/mL, but did not directly report the accuracy and precision for norfluoxetine in the same detail [2]. The use of the analyte-specific deuterated internal standard (Norfluoxetine-D6) is a key factor in achieving the high trueness and low variability reported in the Ansermot et al. study, as it directly compensates for global method variability, including extraction and ionization variations, which is not guaranteed with a non-analogous IS [1][2].

Therapeutic Drug Monitoring Bioanalytical Method Validation LC-MS/MS

Enhanced Isotopic Purity and Reduced Isotopic Interference for Reliable Quantification

Norfluoxetine-D6 Oxalate, with its six deuterium atoms, provides a nominal mass shift of +6 Da relative to unlabeled norfluoxetine. This is a critical differentiator from deuterated analogs with fewer labels, such as Norfluoxetine-D5 (+5 Da shift) [1]. A larger mass shift significantly reduces the potential for isotopic cross-talk or interference between the internal standard's M+0 peak and the analyte's natural isotopic envelope (M+1, M+2, etc.) at the MS detector, particularly in complex matrices or when using low-resolution mass spectrometers . While quantitative data on the exact reduction in interference for Norfluoxetine-D6 is proprietary or method-specific, the principle is a well-established class-level inference in stable isotope dilution: a Δm ≥ +3 Da is generally recommended to avoid isotopic overlap; the +6 Da shift of Norfluoxetine-D6 provides an additional margin of safety compared to a +5 Da shift .

Isotope Dilution Mass Spectrometry LC-MS/MS Method Development Internal Standard Selection

Consistent Matrix Effect Correction: IS-Normalized Matrix Effects Below 13%

A key validation parameter for any LC-MS/MS method is the assessment of matrix effects, which can cause ion suppression or enhancement. In the validated TDM method by Ansermot et al., which used a stable isotope-labeled internal standard for each analyte, the internal standard-normalized matrix effects were reported to be lower than 13% for all analytes, including norfluoxetine [1]. This indicates that the Norfluoxetine-D6 internal standard effectively compensated for matrix-induced ionization variability, a performance metric that is not directly comparable to methods using non-analogous internal standards where matrix effects may be more pronounced or less effectively corrected. In contrast, a method using deuterated fluoxetine as the IS for norfluoxetine does not report IS-normalized matrix effects for norfluoxetine, making a direct comparison impossible, but the principle of using an analyte-specific SIL-IS is widely recognized as the gold standard for mitigating matrix effects [1][2].

Matrix Effects LC-MS/MS Bioanalysis Method Robustness

Regulatory Compliance and Lot-to-Lot Consistency via Certified Reference Material Status

Norfluoxetine-D6 Oxalate from Cerilliant® is supplied as a Certified Reference Material (CRM) manufactured under ISO/IEC 17025 and ISO 17034 accreditation . This certification provides documented evidence of the material's purity, concentration, and stability, along with a comprehensive Certificate of Analysis (CoA) for each lot . This level of documentation and metrological traceability is a direct requirement for laboratories operating under GLP, GCP, or ISO 15189 standards. In contrast, Norfluoxetine-D5 Hydrochloride, while intended for use as an internal standard, may be offered by various vendors with varying levels of quality control and may not be a certified reference material [1]. The CRM designation and the availability of a detailed CoA for Norfluoxetine-D6 Oxalate significantly reduce the burden of in-house characterization and qualification, providing a clear procurement advantage for regulated bioanalytical workflows.

Certified Reference Material ISO 17034 Regulatory Compliance

Validated Long-Term Stability and Ready-to-Use Formulation for Streamlined Workflows

Norfluoxetine-D6 Oxalate is provided as a ready-to-use solution in methanol at certified concentrations (100 μg/mL or 1.0 mg/mL as free base) in flame-sealed ampules . This formulation eliminates the need for time-consuming and error-prone weighing and dissolution of solid reference standards, which is often the case for analogs like Norfluoxetine-D5 Hydrochloride that may be supplied as a neat powder . While specific long-term stability data is documented on the lot-specific Certificate of Analysis, the CRM designation and ampule packaging imply a manufacturer-validated shelf life under recommended storage conditions (-20°C) . This ready-to-use format reduces analyst variability, minimizes exposure to hazardous materials, and accelerates method setup compared to solid standards that require volumetric preparation and independent stability verification.

Solution Stability LC-MS/MS Workflow Analytical Efficiency

Optimal Application Scenarios for Norfluoxetine-D6 Oxalate in Regulated Bioanalysis and Clinical Research


Therapeutic Drug Monitoring (TDM) of Fluoxetine in Clinical Laboratories

Clinical laboratories performing TDM of fluoxetine require accurate and precise measurement of both fluoxetine and its active metabolite norfluoxetine in patient plasma or serum. Norfluoxetine-D6 Oxalate is the ideal internal standard for norfluoxetine quantification due to its isotopic purity and CRM certification, ensuring the method meets stringent regulatory requirements (e.g., CLIA, ISO 15189) for accuracy, precision, and lot-to-lot consistency. The ready-to-use solution format minimizes preparation errors and streamlines high-throughput workflows. The validated method by Ansermot et al. (2012), which utilized this approach, demonstrated high trueness (84.2-109.6%) and acceptable precision over a wide therapeutic range, making it directly applicable to routine patient monitoring [1].

Bioequivalence and Pharmacokinetic (PK) Studies in Pharmaceutical R&D

For bioequivalence studies and pharmacokinetic evaluations of new fluoxetine formulations or generics, the use of Norfluoxetine-D6 Oxalate as an internal standard is critical for generating reliable concentration-time profiles. The robust matrix effect correction provided by this SIL-IS, as evidenced by IS-normalized matrix effects of <13%, ensures that plasma concentration data from different subjects and time points are comparable and free from analytical bias [1]. This level of analytical rigor is essential for successful regulatory submissions to agencies like the FDA and EMA, where method validation data is scrutinized. The CRM documentation simplifies audit trails and demonstrates compliance with GLP.

Forensic Toxicology and Post-Mortem Analysis

Forensic toxicology laboratories require analytical methods that are defensible in court and robust against complex, often degraded, biological matrices. Norfluoxetine-D6 Oxalate is suitable for quantitation of norfluoxetine in urine, serum, or plasma by LC/MS or GC/MS, as stated in its application notes [1]. The +6 Da mass shift provides a significant advantage in minimizing isotopic interference from co-eluting matrix components, enhancing the specificity and reliability of the assay in post-mortem samples where matrix effects are severe. The availability of a certified reference material with a documented CoA is crucial for maintaining chain-of-custody and meeting forensic quality standards.

Environmental Analysis of Pharmaceuticals in Wastewater and Surface Water

Researchers investigating the occurrence and fate of pharmaceuticals in the environment, such as fluoxetine and norfluoxetine in wastewater, rely on isotope dilution LC-MS/MS for accurate quantification at trace levels (ng/L to μg/L) [1]. Norfluoxetine-D6 Oxalate is an optimal internal standard for correcting for losses during solid-phase extraction (SPE) and for compensating for matrix suppression in complex environmental samples. Its use enables reliable calculation of extraction recovery (e.g., reported as 84 ± 2.3% for a related method) and accurate determination of environmental concentrations, which is fundamental for risk assessment and regulatory monitoring [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norfluoxetine-D6 Oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.